Dimethyl 2,3,5,6-tetramethylterephthalate
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Overview
Description
Dimethyl 2,3,5,6-tetramethylterephthalate is an organic compound used in various scientific research applications. It is known for its excellent thermal stability and versatility as a building block for designing advanced materials with diverse functionalities.
Preparation Methods
Dimethyl 2,3,5,6-tetramethylterephthalate can be synthesized through the esterification of 2,3,5,6-tetramethylterephthalic acid with methanol. The reaction typically involves heating the acid with methanol in the presence of an acid catalyst, such as sulfuric acid, to produce the desired ester. Industrial production methods may involve similar processes but on a larger scale, with additional purification steps to ensure the compound’s purity .
Chemical Reactions Analysis
Dimethyl 2,3,5,6-tetramethylterephthalate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester groups into alcohols.
Substitution: The methyl groups on the aromatic ring can undergo electrophilic substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and electrophiles for substitution reactions.
Scientific Research Applications
Dimethyl 2,3,5,6-tetramethylterephthalate is utilized in various scientific research fields:
Chemistry: It serves as a precursor for synthesizing other complex organic molecules.
Biology: The compound is used in studies involving the modification of biological molecules.
Medicine: Research into drug delivery systems and pharmaceutical formulations often employs this compound.
Industry: It is used in the production of advanced materials, such as polymers and resins, due to its thermal stability and versatility.
Mechanism of Action
The mechanism of action of Dimethyl 2,3,5,6-tetramethylterephthalate involves its interaction with molecular targets through esterification and substitution reactions. These interactions can modify the properties of the target molecules, leading to desired effects in various applications. The specific pathways involved depend on the context of its use, such as in drug delivery or material synthesis .
Comparison with Similar Compounds
Dimethyl 2,3,5,6-tetramethylterephthalate can be compared with other similar compounds, such as:
Dimethyl terephthalate: Both compounds are esters of terephthalic acid, but this compound has additional methyl groups, providing different chemical properties and reactivity.
Dimethyl isophthalate: Another ester of a phthalic acid derivative, but with a different arrangement of functional groups, leading to distinct applications and reactivity.
Dimethyl phthalate: Similar in structure but lacks the additional methyl groups, resulting in different physical and chemical properties.
This compound stands out due to its unique combination of thermal stability and versatility, making it a valuable compound in various scientific and industrial applications.
Biological Activity
Dimethyl 2,3,5,6-tetramethylterephthalate (DMTMT) is an aromatic compound with the molecular formula C14H18O4. This compound has garnered attention due to its potential applications in various fields, including materials science and biological research. Understanding its biological activity is crucial for assessing its safety and efficacy in potential applications.
- Molecular Weight : 250.29 g/mol
- CAS Number : 14375-27-0
- Structure : DMTMT features a terephthalate backbone with four methyl groups that enhance its lipophilicity and stability.
Biological Activity Overview
Research into the biological activity of DMTMT is limited but suggests several potential effects:
- Antioxidant Activity : Preliminary studies indicate that DMTMT may exhibit antioxidant properties. Antioxidants are vital for neutralizing free radicals, which can cause cellular damage and contribute to various diseases.
- Antimicrobial Properties : Some studies have explored the antimicrobial effects of similar compounds in the terephthalate family, suggesting that DMTMT could possess similar properties.
- Effects on Cellular Mechanisms : Investigations into related compounds have shown that modifications in the terephthalate structure can influence cellular signaling pathways, particularly those involved in inflammation and apoptosis.
Antioxidant Activity
A study examining the antioxidant potential of various dimethyl esters found that compounds with similar structures to DMTMT demonstrated significant free radical scavenging activity. This suggests that DMTMT may also contribute to antioxidant defenses in biological systems.
Antimicrobial Effects
Research on related aromatic compounds has shown promising antimicrobial activity against a range of pathogens. For instance, some derivatives of dimethyl terephthalate have been reported to inhibit bacterial growth effectively. Although specific studies on DMTMT are scarce, its structural similarities imply potential antimicrobial properties.
Cellular Mechanisms
A study focusing on the effects of substituted terephthalates on cell viability revealed that certain derivatives could modulate apoptosis-related signaling pathways. These findings indicate that DMTMT might influence cell survival through similar mechanisms, although direct evidence is still needed.
Data Table: Summary of Biological Activities
Properties
IUPAC Name |
dimethyl 2,3,5,6-tetramethylbenzene-1,4-dicarboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18O4/c1-7-8(2)12(14(16)18-6)10(4)9(3)11(7)13(15)17-5/h1-6H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
STTLSBBIBVBSII-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=C(C(=C1C(=O)OC)C)C)C(=O)OC)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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